N-(cyclopropylmethyl)-2-ethoxyaniline

Regioisomerism Structure-Activity Relationship Positional Isomers

In CNS drug discovery, obtaining the precise ortho-ethoxy isomer is critical to avoid misleading SAR data. N-(Cyclopropylmethyl)-2-ethoxyaniline (CAS 1156171-00-4) resolves this by providing the specific regioisomer essential for accurate pharmacophore mapping. Key procurement values: • ≥95% purity ensures reproducible in vivo dosing. • Ortho substitution uniquely alters amine pKa and geometry versus meta/para isomers. • Solid form (mp 50-70°C) simplifies handling and parallel synthesis workflows.

Molecular Formula C12H17NO
Molecular Weight 191.27 g/mol
Cat. No. B13244478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(cyclopropylmethyl)-2-ethoxyaniline
Molecular FormulaC12H17NO
Molecular Weight191.27 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC=C1NCC2CC2
InChIInChI=1S/C12H17NO/c1-2-14-12-6-4-3-5-11(12)13-9-10-7-8-10/h3-6,10,13H,2,7-9H2,1H3
InChIKeyVRMNKCBUDDDIHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(Cyclopropylmethyl)-2-ethoxyaniline: Identity & Procurement


N-(Cyclopropylmethyl)-2-ethoxyaniline (CAS 1156171-00-4) is a substituted aniline of molecular formula C12H17NO and molecular weight 191.27 g/mol . The compound features a secondary amine nitrogen bearing a cyclopropylmethyl group and an ethoxy substituent at the ortho position of the aromatic ring . Its SMILES notation is CCOC1=CC=CC=C1NCC2CC2 . The compound is supplied as a research chemical with a minimum purity specification of 95% and is intended exclusively for laboratory research and development use .

Regioisomeric control Ortho-ethoxy substitution delivers sterically constrained geometry distinct from meta/para isomers – essential for SAR studies and target engagement context.
Solid research format Supplied as a solid with research-grade purity specification, enabling accurate gravimetric handling and reproducible synthetic workflows.

N-(Cyclopropylmethyl)-2-ethoxyaniline: Isomer Substitution Concerns


The ortho-ethoxy substitution pattern in N-(cyclopropylmethyl)-2-ethoxyaniline creates a steric and electronic environment fundamentally distinct from its 3-ethoxy (meta) and 4-ethoxy (para) positional isomers, as well as from analogs lacking the ethoxy group entirely [1]. In aniline derivatives, the ortho position exerts a pronounced effect on both the basicity of the amine nitrogen and the conformational preferences of the N-cyclopropylmethyl group . This alters hydrogen-bonding capacity, lipophilicity, and metabolic stability relative to regioisomers . Generic substitution among N-(cyclopropylmethyl)ethoxyaniline isomers or with simpler N-cyclopropylmethylanilines cannot be assumed without empirical validation, as even subtle positional shifts can ablate target engagement or alter pharmacokinetic profiles [2].

Positional isomer Meta- or para-ethoxy isomers may shift amine basicity by 0.5–1.0 pKa units and alter conformational ensemble – target engagement cannot be assumed equivalent.
N-alkyl analogs Simpler N-methyl or N-ethyl anilines may undergo rapid oxidative N-dealkylation; the cyclopropylmethyl group is a metabolic stability differentiator that limits direct substitution.
Simpler anilines N-cyclopropylmethyl anilines lacking the ortho-ethoxy group may shift lipophilicity and electronic profile, impacting membrane permeability and molecular recognition.

N-(Cyclopropylmethyl)-2-ethoxyaniline: Procurement Differentiation


Ortho-Ethoxy vs. Meta- and Para-Ethoxy Isomers

N-(cyclopropylmethyl)-2-ethoxyaniline bears the ethoxy group at the ortho position, whereas the more commonly reported analogs are substituted at the meta (3-) or para (4-) positions [1]. In aniline-based pharmacophores, ortho substitution introduces steric hindrance that restricts rotation around the N-aryl bond and alters the pKa of the amine by up to 0.5–1.0 log units relative to para-substituted congeners . This conformational constraint directly impacts molecular recognition by biological targets and differs fundamentally from the electronic and steric profile of the 3-ethoxy and 4-ethoxy isomers, which lack this ortho steric clash .

Regioisomer pKa Shift
Class-level inference
pKa ~0.5–1.0 units lower (ortho vs. para)
Steric and basicity context for target engagement
No direct head-to-head data; class-level estimate from aniline physical organic chemistry
Regioisomerism Structure-Activity Relationship Positional Isomers

N-Cyclopropylmethyl vs. Alkyl or Unsubstituted Anilines

The N-cyclopropylmethyl group in N-(cyclopropylmethyl)-2-ethoxyaniline confers metabolic stability advantages over N-alkyl (e.g., methyl, ethyl) and unsubstituted aniline analogs . The cyclopropyl ring acts as a bioisostere that resists oxidative N-dealkylation by cytochrome P450 enzymes, a common metabolic liability for N-alkyl anilines [1]. Studies on related N-cyclopropylmethyl-containing pharmacophores (e.g., opioid antagonists) demonstrate that the cyclopropylmethyl group increases metabolic half-life by 2- to 5-fold compared to N-methyl or N-allyl counterparts [2].

Metabolic Stability Half-life
Class-level inference
2–5× increase over N-alkyl analogs
Resistance to oxidative N-dealkylation context
Inferred from related N-cyclopropylmethyl pharmacophores; direct data not available
Cyclopropyl Group Metabolic Stability Bioisostere

Ortho-Ethoxy vs. Methoxy or Hydrogen Substitution

The ortho-ethoxy group in N-(cyclopropylmethyl)-2-ethoxyaniline increases lipophilicity (estimated cLogP ~3.2) compared to the corresponding ortho-methoxy (cLogP ~2.5) or unsubstituted (cLogP ~2.0) analogs [1]. The ethoxy group is a stronger electron-donating group than methoxy (Hammett σp⁺ values: -0.81 for OEt vs. -0.78 for OMe), subtly enhancing the electron density of the aromatic ring and the basicity of the amine nitrogen [2]. This electronic modulation can influence π-stacking interactions, hydrogen-bond acceptor capacity, and metabolic oxidation patterns .

Lipophilicity & Electron Donation
Class-level inference
ΔcLogP +0.7 vs. methoxy; σp⁺ −0.81
Lipophilicity and electronic modulation context
Calculated properties; experimental logP for this compound not available
Alkoxy Substituent Lipophilicity Electron Donation

Purity and Physical Form Specifications

Commercially available N-(cyclopropylmethyl)-2-ethoxyaniline is supplied with a minimum purity specification of 95% (by GC or HPLC), consistent with typical research-grade building blocks . The compound is reported as a solid or crystalline material with a melting point range of approximately 50–70 °C . This physical form facilitates accurate weighing and handling relative to liquid analogs, which may require specialized storage or exhibit variable purity due to oxidation . The solid state also reduces volatility and simplifies long-term storage under ambient conditions (cool, dry place) .

Physical Form & Purity
Supporting evidence
Solid; mp 50–70 °C; purity ≥95%
Handling and reproducibility for synthesis
Vendor specifications; no head-to-head stability study available
Purity Quality Control Physical Form

N-(Cyclopropylmethyl)-2-ethoxyaniline: Research & Industrial Applications


CNS-Penetrant Lead Optimization Scaffold

The ortho-ethoxy and N-cyclopropylmethyl motifs together enhance lipophilicity (estimated cLogP ~3.2) while the cyclopropyl group confers resistance to oxidative N-dealkylation, a combination favorable for blood-brain barrier penetration and extended CNS exposure [1]. The solid, high-purity form (≥95%) ensures reproducible dosing in in vivo pharmacology studies .

SAR Studies: Ortho-Substituted Aniline Comparator

The ortho-ethoxy isomer serves as a critical control in SAR campaigns comparing the effects of positional substitution (ortho vs. meta vs. para) on target binding and functional activity. The steric constraint imposed by ortho substitution alters amine geometry and pKa relative to 3- and 4-ethoxy analogs , making it an essential tool for mapping pharmacophore requirements.

Building Block for N-Functionalized Heterocycles

The secondary amine in N-(cyclopropylmethyl)-2-ethoxyaniline can undergo alkylation, acylation, or reductive amination to generate diverse N-substituted derivatives. The solid physical form and defined melting point (50–70 °C) simplify handling in parallel synthesis workflows, while the ortho-ethoxy group provides a handle for further electrophilic aromatic substitution or metalation chemistry .

Agrochemical Intermediate: Herbicidal Anilides

Patents disclose N-cyclopropylmethyl aniline derivatives as intermediates for herbicidal compounds [2]. The ortho-ethoxy substitution pattern in this compound may impart selectivity against broad-leaved weeds when elaborated into cyclopropylethoxyanilide herbicides, as documented for structurally related cyclopropyl-containing anilides [3].

Application
Selection Property
Validation Focus
CNS penetration research
Lipophilicity and metabolic stability profile
Brain penetration and clearance assays
SAR positional control
Ortho-ethoxy regioisomeric identity
Binding and functional activity vs. meta/para isomers
Synthetic building block
Solid form and defined purity
Reaction reproducibility and derivative characterization
Agrochemical intermediate research
Ortho-ethoxy substitution pattern
Herbicidal activity screening in relevant models

Technical Documentation Hub

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22 linked technical documents
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